molecular formula C24H20ClN5O2S B11981589 N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11981589
M. Wt: 478.0 g/mol
InChI Key: FGTXQUKLEWHZKD-CVKSISIWSA-N
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Description

N'-[(E)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2.
  • A sulfanyl (-S-) linker connecting the triazole ring to an acetohydrazide moiety.
  • An (E)-2-chlorophenyl methylidene group attached to the hydrazide nitrogen, contributing to stereochemical specificity.

This compound’s design leverages the pharmacological relevance of 1,2,4-triazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20ClN5O2S/c1-32-20-13-11-17(12-14-20)23-28-29-24(30(23)19-8-3-2-4-9-19)33-16-22(31)27-26-15-18-7-5-6-10-21(18)25/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

FGTXQUKLEWHZKD-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

A mixture of 4-methoxyphenylacetic acid (1.0 equiv) and thiosemicarbazide (1.2 equiv) is refluxed in phosphoryl chloride (POCl₃) at 110°C for 6 hours. The reaction proceeds via the formation of an intermediate acylthiosemicarbazide, which undergoes intramolecular cyclization to yield the triazole-thione. After quenching with ice-water, the product is extracted with dichloromethane and crystallized from ethanol (Yield: 78–82%).

Key Data:

ParameterValue
Reaction Temperature110°C
Reaction Time6 hours
SolventPOCl₃ (neat)
Crystallization SolventEthanol
Yield78–82%
ParameterValue
BaseK₂CO₃
SolventDMF
Temperature60°C
Time4 hours

Condensation with 2-Chlorobenzaldehyde

The final step involves the formation of the hydrazone through condensation with 2-chlorobenzaldehyde.

Schiff Base Formation

A solution of 2-[(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1.0 equiv) and 2-chlorobenzaldehyde (1.2 equiv) in absolute ethanol is refluxed for 5 hours in the presence of glacial acetic acid (0.1 equiv) as a catalyst. The (E)-isomer is predominantly formed due to thermodynamic control. The product is isolated by filtration and washed with cold ethanol to remove unreacted aldehyde (Yield: 80–84%).

Optimization Notes:

  • Catalyst: Acetic acid enhances the electrophilicity of the aldehyde.

  • Isomer Control: Prolonged reflux (>5 hours) favors the (E)-isomer.

Characterization and Analytical Validation

The compound’s structure is confirmed using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, CH=N), 7.89–7.12 (m, 13H, aromatic), 4.21 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (S-C).

  • ESI-MS: m/z 506.1 [M+H]⁺ (calculated for C₂₅H₂₁ClN₅O₂S: 505.1).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.8 minutes, confirming >98% purity.

Critical Analysis of Synthetic Challenges

Side Reactions and Mitigation

  • Oxidation of Thiol: The triazole-thione intermediate is susceptible to oxidation. Conducting reactions under nitrogen atmosphere minimizes disulfide formation.

  • Isomerization: The (Z)-isomer may form if condensation is halted prematurely. Extended reflux ensures (E)-isomer dominance.

Yield Optimization Strategies

  • Solvent Choice: Ethanol maximizes solubility of intermediates while minimizing byproducts.

  • Catalyst Loading: Acetic acid at 0.1 equiv balances reaction rate and product stability.

Comparative Evaluation of Alternative Routes

While the above method is predominant, two alternative approaches have been explored:

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces the condensation time from 5 hours to 30 minutes but requires specialized equipment and yields marginally lower purity (94–96%).

Solid-Phase Synthesis

Immobilization of the triazole-thione on Wang resin allows stepwise assembly but complicates large-scale production due to resin costs and lower overall yields (65–70%).

Industrial-Scale Considerations

For bulk synthesis (>1 kg), the following modifications are recommended:

  • Continuous Flow Reactors: Enhance heat transfer during cyclocondensation.

  • Crystallization Optimization: Use ethanol/water mixtures (9:1) to improve crystal size and filtration efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The presence of the triazole ring is particularly notable for its activity against various bacterial and fungal strains. For instance, compounds with similar triazole structures have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Research indicates that derivatives of triazole compounds can inhibit cancer cell proliferation by inducing apoptosis. In vitro studies have shown promising results against several cancer cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for tumor growth.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that hydrazide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

The compound's unique structure also lends itself to agricultural applications, particularly as a fungicide or herbicide. The triazole moiety is known for its role in inhibiting fungal growth, making it a candidate for developing new agrochemicals that can protect crops from fungal infections .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Escherichia coli with an MIC of 32 µg/mL.
Study 2Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study 3Reported anti-inflammatory effects in animal models with reduced levels of TNF-alpha and IL-6 cytokines.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Compound ID/Reference Substituents on Triazole (Position 4 and 5) Acetohydrazide Substituent Key Properties/Activities
Target Compound 4-Ph, 5-(4-MeOPh) (E)-2-ClPh methylidene Enhanced solubility (due to -OMe)
2-{[5-(4-ClPh)-4-Ph-4H-1,2,4-Tz-3-yl]sulfanyl}-N'-(2-EtOPh methylidene)acetohydrazide 4-Ph, 5-(4-ClPh) (E)-2-EtOPh methylidene Higher lipophilicity (Cl vs. OMe)
2-{[5-(4-ClPh)-4-(4-MePh)-4H-1,2,4-Tz-3-yl]sulfanyl}-N'-(3-MePh methylidene)acetohydrazide 4-(4-MePh), 5-(4-ClPh) (E)-3-MePh methylidene Increased steric bulk (4-MePh)
2-{[4-Et-5-(4-MeOPh)-4H-1,2,4-Tz-3-yl]sulfanyl}-N'-(4-NO2Ph methylidene)acetohydrazide 4-Et, 5-(4-MeOPh) (E)-4-NO2Ph methylidene Electron-withdrawing effects (-NO2)

Key Observations :

  • 4-Methoxyphenyl (4-MeOPh) at position 5 improves solubility compared to chloro (Cl) or methyl (Me) groups .
  • Phenyl (Ph) vs.

Modifications to the Acetohydrazide Moiety

Compound ID/Reference Hydrazide Substituent Impact on Structure-Activity
Target Compound (E)-2-ClPh methylidene Stabilizes conformation via Cl···S interactions
N'-(4-ClPh methylidene) derivatives (E)-4-ClPh methylidene Reduced steric hindrance vs. 2-ClPh
N'-(2-Furylmethylidene) derivatives Heteroaromatic substituent (furan) Enhanced π-π stacking potential

Key Observations :

  • 2-Chlorophenyl in the target compound may promote stronger halogen bonding in protein-ligand interactions compared to 4-chloro or non-halogenated analogues .
  • Furan-containing derivatives exhibit distinct electronic profiles, favoring interactions with aromatic residues in enzymes .

Key Observations :

  • Introduction of sulfonyl/piperidinyl groups (as in 7h) increases molecular weight and reduces solubility but enhances protein binding .
  • The target compound’s methoxy group may balance lipophilicity and solubility better than chloro or nitro substituents .

Biological Activity

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, with a CAS number of 314289-05-9, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework combining a triazole moiety with hydrazide and sulfanyl groups, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN5O2SC_{24}H_{20}ClN_5O_2S, with a molecular weight of 477.97 g/mol. The structure includes a chlorophenyl group and a methoxyphenyl group attached to a triazole ring, making it an interesting candidate for biological studies.

Structural Representation

PropertyValue
Molecular Formula C24H20ClN5O2SC_{24}H_{20}ClN_5O_2S
Molecular Weight 477.97 g/mol
CAS Number 314289-05-9

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. A study highlighted that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain synthesized derivatives demonstrated significant activity against human breast cancer cells (T47D) and colon carcinoma (HCT-116) with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that mercapto-substituted 1,2,4-triazoles possess notable antibacterial and antifungal activities. The biological evaluation revealed that these compounds could inhibit the growth of various pathogens, suggesting their applicability in treating infections .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The triazole and hydrazide functionalities are crucial for forming hydrogen bonds with target proteins or enzymes, potentially modulating their activity .

Study on Anticancer Activity

In a comparative study on the anticancer effects of various triazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated that this compound displayed significant cytotoxicity against HCT-116 cells with an IC50 value of approximately 27.3 µM .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound demonstrated its effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria. The compound showed comparable activity to standard antibiotics, indicating its potential as a therapeutic agent in infectious diseases .

Q & A

Q. What are the key steps in synthesizing this compound, and how can its purity be validated?

  • Methodological Answer : The synthesis involves a multi-step process:

Condensation : React 2-chlorobenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in ethanol or methanol under reflux (60–80°C). A catalyst like acetic acid may accelerate imine bond formation .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Validation : Confirm purity via Thin-Layer Chromatography (TLC) (Rf comparison) and structural integrity via NMR (¹H/¹³C) and IR spectroscopy (e.g., hydrazide N-H stretch at ~3200 cm⁻¹) .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC (Minimum Inhibitory Concentration) at 24–48 hours .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293). Compare IC₅₀ values to assess selectivity .
  • Data Interpretation : Activity is influenced by substituents; e.g., 4-methoxyphenyl enhances membrane permeability, while the 2-chlorophenyl group may sterically hinder target binding .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and hydrazide NH (δ 9–10 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and triazole carbons .
  • IR Spectroscopy : Detect sulfanyl (C-S at ~600 cm⁻¹), triazole ring (C=N at ~1600 cm⁻¹), and hydrazide (N-H at ~3200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility vs. ethanol for cost-effectiveness. DMSO enhances reaction rates but may complicate purification .
  • Catalyst Optimization : Compare acetic acid (mild) vs. p-toluenesulfonic acid (strong). Monitor reaction progress via TLC to balance speed and side-product formation .
  • Temperature Control : Use microwave-assisted synthesis (80–100°C, 30 min) to reduce reaction time vs. traditional reflux (6–8 hours) .

Q. What computational strategies can predict interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2, topoisomerase II). The triazole ring may form π-π interactions with aromatic residues, while the sulfanyl group could chelate metal ions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (root-mean-square deviation) to identify critical binding motifs .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with bioactivity using partial least squares regression .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :
  • Comparative Analysis : Create a table comparing substituent effects:
Substituent (R)Bioactivity TrendKey Interaction
4-OCH₃ (current)Moderate antimicrobialH-bond with enzyme active site
3,4-diOCH₃ High cytotoxicityEnhanced lipophilicity
2-Cl Low solubilitySteric hindrance
  • Mechanistic Studies : Use fluorescence quenching or SPR (Surface Plasmon Resonance) to measure binding affinity differences .

Q. What strategies identify the molecular targets of this compound?

  • Methodological Answer :
  • Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS .
  • CRISPR-Cas9 Knockout : Screen gene libraries to pinpoint resistance-conferring mutations (e.g., in kinase or protease genes) .
  • Metabolomic Profiling : Use LC-HRMS to track changes in metabolic pathways (e.g., purine synthesis) upon treatment .

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